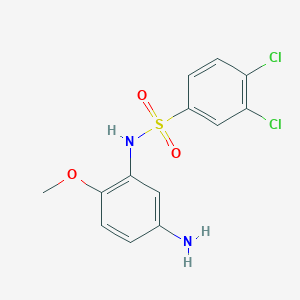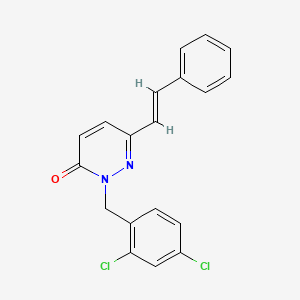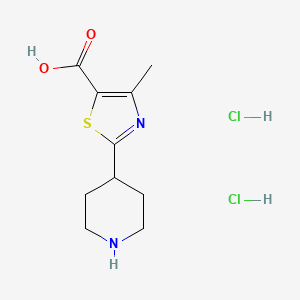![molecular formula C22H20N2O4S B2373461 N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide CAS No. 670266-79-2](/img/structure/B2373461.png)
N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide” is a complex organic compound that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is a common feature in many antibiotics . The compound also contains an isoquinoline structure, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, the sulfonamide group, and the 4-butylphenyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the sulfonamide group could participate in reactions involving the nitrogen atom . The isoquinoline ring could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could influence its solubility and reactivity . The isoquinoline ring could also affect its fluorescence properties .Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications of this compound could be vast, given the wide range of properties and activities associated with sulfonamides and isoquinolines. It could be explored for its potential antibacterial activity, given the presence of the sulfonamide group . Additionally, its isoquinoline structure could make it interesting for optoelectronic applications .
Propriétés
IUPAC Name |
N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-2-3-5-14-8-10-16(11-9-14)24-29(27,28)17-12-15-6-4-7-18-20(15)19(13-17)22(26)23-21(18)25/h4,6-13,24H,2-3,5H2,1H3,(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPORQJFBQOGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)




![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)



![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)


![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)
